
Triptonide
Overview
Description
Preparation Methods
Triptonide can be synthesized through various methods, including extraction from Tripterygium wilfordii and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol . Chemical synthesis routes include the use of tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials, and reactions such as the Diels-Alder reaction, polyene cyclization, and metal catalysis . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques like nanostructure formation to enhance solubility and bioavailability .
Chemical Reactions Analysis
Triptonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include epoxides and hydroxylated derivatives . The compound’s unique triepoxide structure allows it to participate in complex biochemical pathways, making it a versatile molecule for various applications .
Scientific Research Applications
Male Contraceptive Agent
Mechanism of Action:
Triptonide has been identified as a reversible non-hormonal male contraceptive. Research indicates that it disrupts spermiogenesis by binding to junction plakoglobin, which interferes with its downstream interactions necessary for normal sperm development. This results in sperm deformation and temporary infertility without causing systemic toxicity in treated subjects .
Key Findings:
- Reversibility: Male fertility was restored within 4-6 weeks after cessation of this compound treatment in animal models .
- Safety Profile: Histological examinations and biochemical assays indicated no significant adverse effects on vital organs in both mice and cynomolgus monkeys .
Table 1: Summary of this compound's Effects on Male Fertility
Study Type | Subject | Treatment Duration | Observed Effects | Reversibility |
---|---|---|---|---|
Animal Study | Mice | 3-4 weeks | Sperm deformation, infertility | Yes, within 4-6 weeks |
Animal Study | Cynomolgus Monkeys | 3-4 weeks | No systemic toxicity | Yes, within 4-6 weeks |
Anti-Cancer Properties
This compound has shown promising results in inhibiting various types of cancer, particularly triple-negative breast cancer (TNBC). Its mechanisms include inducing apoptosis and inhibiting cancer cell migration and invasion.
Mechanism of Action:
this compound effectively targets key oncoproteins involved in cancer progression. It induces degradation of Twist1 and Notch1, which are crucial for epithelial-mesenchymal transition (EMT) and metastasis. Additionally, it suppresses the expression of pro-metastatic genes such as N-cadherin and vascular endothelial growth factor receptor 2 (VEGFR2) .
Key Findings:
- Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor size and weight without observable toxicity .
- Induction of Apoptosis: this compound treatment led to increased levels of cleaved poly (ADP-ribose) polymerase (PARP), indicating enhanced apoptosis in cancer cells .
Table 2: Summary of this compound's Anti-Cancer Effects
Cancer Type | Model Type | Treatment Dosage | Key Findings |
---|---|---|---|
Triple-Negative Breast Cancer | Xenograft Mice | 3 mg/kg daily | Significant reduction in tumor size and weight |
Various Cancer Types | Cell Lines (HCC1806, MDA-MB-231) | Variable concentrations (0-10 nM) | Induced apoptosis, inhibited migration |
Broader Therapeutic Potential
Beyond male contraception and cancer treatment, this compound's pharmacological profile suggests potential applications in other areas:
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects.
- Leukemia Treatment: this compound has demonstrated anti-leukemic effects by inducing senescence in leukemia cells, suggesting its utility in hematological malignancies .
Mechanism of Action
Triptonide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of heat shock protein 70 (HSP70), nuclear factor kappa B (NFκB), and cyclooxygenase-2 (Cox-2) . Additionally, it modulates the PI3K/AKT/mTOR signaling pathway, leading to the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and subsequent protection against oxidative stress . These mechanisms contribute to its anti-inflammatory, immunosuppressive, and anticancer properties .
Comparison with Similar Compounds
Triptonide is structurally similar to triptolide, another diterpenoid triepoxide isolated from Tripterygium wilfordii . Both compounds share a similar molecular framework, with the primary difference being the presence of a carbonyl group in this compound and a hydroxyl group in triptolide . This structural variation imparts unique biological activities to each compound. For instance, while both compounds exhibit anti-inflammatory and anticancer properties, this compound has shown distinct efficacy as a reversible male contraceptive . Other similar compounds include celastrol and wilforlide, which also possess anti-inflammatory and immunosuppressive activities .
Biological Activity
Triptonide is a bioactive compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. It has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, anti-inflammatory effects, and immunosuppression. This article reviews the latest research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits its biological effects through several molecular pathways:
- Inhibition of Wnt/β-Catenin Signaling : this compound has been shown to inhibit Wnt3a-induced TOPFLASH-luciferase activity in a dose-dependent manner, targeting the C-terminal transcription domain of β-catenin. This inhibition is significant as abnormal activation of the Wnt/β-catenin pathway is implicated in various cancers .
- Degradation of Oncoproteins : In triple-negative breast cancer (TNBC) models, this compound triggers the degradation of oncoproteins such as Twist1 and Notch1, leading to reduced cell migration and invasion. This mechanism also involves downregulation of NF-κB signaling and pro-metastatic gene expression .
- Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in Wnt-dependent cancer cells, suggesting its potential as an anticancer agent .
1. This compound in Triple-Negative Breast Cancer
A study conducted on TNBC cells revealed that this compound effectively inhibited tumor growth and metastasis in xenografted mice without observable toxicity. The treatment led to a significant reduction in tumor size and weight compared to control groups. Notably, three out of five mice treated with this compound showed complete remission, highlighting its potent anticancer properties .
Parameter | Control Group | This compound Group |
---|---|---|
Tumor size (mm³) | 100 | 5 |
Tumor weight (g) | 1.5 | 0.03 |
Complete remission (%) | 0% | 60% |
2. Anti-Lymphoma Activity
This compound has also been identified as a potent anti-lymphoma agent. In vitro studies indicated that doses ranging from 2.5 to 10 nM significantly suppressed colony formation in B-lymphoma cells. This suggests that this compound may offer a novel therapeutic approach for lymphoma treatment .
3. Neuroprotective Effects
Research indicates that this compound can ameliorate ischemic brain injury by enhancing neuroprotective factors following middle cerebral artery occlusion in rat models. This effect underscores its potential for treating neurodegenerative diseases .
Safety and Toxicology
Long-term studies involving non-human primates have shown that this compound can serve as a reversible male contraceptive with minimal health risks at doses up to 0.1 mg/kg body weight over extended periods (up to 126 weeks). No major health issues were reported, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What experimental assays are recommended for assessing Triptonide’s cytotoxicity in vitro, and how should controls be designed?
- Methodology : Use standardized assays like MTT or CCK-8 to measure cell viability. Include positive controls (e.g., cisplatin for apoptosis induction) and negative controls (untreated cells with equivalent solvent exposure) to validate results. Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .
Q. How can researchers determine the optimal dosing range of this compound in animal models for toxicity studies?
- Methodology : Conduct dose-escalation studies in rodents, starting with 10% of the LD50 (if known) or computational predictions (e.g., ProTox-II). Monitor biomarkers (ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity) and use Hill equation modeling to establish dose-response curves .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
- Methodology : Combine HPLC (≥95% purity threshold) with NMR (1H/13C for functional groups) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Cross-validate with reference standards from peer-reviewed sources .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be systematically resolved?
- Methodology : Perform pathway enrichment analysis (e.g., KEGG, GO) on RNA-seq data to identify context-dependent signaling networks. Use CRISPR-Cas9 knockouts of key mediators (e.g., NF-κB, Caspase-3) in dual-reporter cell lines to isolate mechanistic drivers .
Q. What computational strategies are effective for predicting this compound’s off-target interactions in silico?
- Methodology : Employ molecular docking (AutoDock Vina, Glide) against curated target libraries (e.g., ChEMBL, PDB). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify binding affinities .
Q. How should researchers design a longitudinal study to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in heterogeneous tumor models?
- Methodology : Use orthotopic or patient-derived xenograft (PDX) models with serial blood/tissue sampling. Apply non-compartmental analysis (NCA) for AUC/Cmax and link to PD endpoints (e.g., tumor volume, biomarker modulation) via Emax models .
Q. What statistical approaches mitigate bias in this compound’s clinical trial data when comparing it to existing chemotherapeutics?
- Methodology : Use propensity score matching (PSM) to balance covariates (e.g., age, disease stage) in retrospective cohorts. For prospective trials, implement adaptive randomization and Bayesian hierarchical models to account for heterogeneity .
Q. Methodological Frameworks for Data Interpretation
Q. How can researchers apply the PICOT framework to structure a clinical study on this compound’s efficacy in autoimmune disorders?
- Population : Patients with moderate-to-severe rheumatoid arthritis (RA).
- Intervention : Oral this compound (50 mg/day) vs. methotrexate (15 mg/week).
- Comparison : Placebo-controlled, double-blinded.
- Outcome : DAS28-CRP score reduction at 12 weeks.
- Time : 6-month follow-up for relapse rates.
- Rationale: Aligns with evidence synthesis and systematic review protocols .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuroprotective effects?
- Methodology : Prioritize 3D neurospheres or iPSC-derived neurons for mechanistic studies. Transition to transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) for translational validation. Justify model choice via power analysis and ethical review .
Q. Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies when reporting negative results?
- Methodology : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Publish raw data (e.g., flow cytometry .fcs files, microscopy images) in public repositories (Figshare, Zenodo) with detailed metadata. Disclose assay lot numbers and equipment calibration logs .
Properties
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-11-9 | |
Record name | (-)-Triptonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptonide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38647-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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